molecular formula C14H8FNO B12992242 2-Fluoro-3'-formyl-[1,1'-biphenyl]-4-carbonitrile

2-Fluoro-3'-formyl-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B12992242
M. Wt: 225.22 g/mol
InChI Key: MPPXCISMPZILRF-UHFFFAOYSA-N
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Description

2-Fluoro-3’-formyl-[1,1’-biphenyl]-4-carbonitrile is an organic compound that features a biphenyl core with a fluoro substituent at the 2-position, a formyl group at the 3’-position, and a carbonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3’-formyl-[1,1’-biphenyl]-4-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3’-formyl-[1,1’-biphenyl]-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: 2-Fluoro-3’-carboxy-[1,1’-biphenyl]-4-carbonitrile

    Reduction: 2-Fluoro-3’-formyl-[1,1’-biphenyl]-4-amine

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

Scientific Research Applications

2-Fluoro-3’-formyl-[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3’-formyl-[1,1’-biphenyl]-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl and carbonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3’-formyl-[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both a formyl and a carbonitrile group on the biphenyl core. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C14H8FNO

Molecular Weight

225.22 g/mol

IUPAC Name

3-fluoro-4-(3-formylphenyl)benzonitrile

InChI

InChI=1S/C14H8FNO/c15-14-7-10(8-16)4-5-13(14)12-3-1-2-11(6-12)9-17/h1-7,9H

InChI Key

MPPXCISMPZILRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)C#N)F)C=O

Origin of Product

United States

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